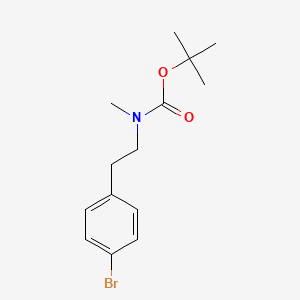

Tert-butyl 4-bromophenethyl(methyl)carbamate

Beschreibung

Tert-butyl 4-bromophenethyl(methyl)carbamate is a carbamate-protected intermediate widely used in pharmaceutical synthesis. Carbamates of this class typically serve as protective groups for amines or as precursors in coupling reactions, enabling the synthesis of complex molecules like anticoagulants (e.g., rivaroxaban) . The bromine substituent on the phenethyl group enhances reactivity in nucleophilic substitutions or cross-coupling reactions compared to chloro or methyl analogs, making it valuable in targeted drug synthesis.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-bromophenyl)ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16(4)10-9-11-5-7-12(15)8-6-11/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQRHCQPQUHKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromophenethyl(methyl)carbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-bromophenethyl(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted carbamates, while oxidation reactions can produce corresponding carbonyl compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block for Organic Synthesis

Tert-butyl 4-bromophenethyl(methyl)carbamate is widely used as a precursor in the synthesis of various organic compounds. It can participate in substitution reactions where the bromine atom can be replaced by other nucleophiles, such as amines or thiols. This property makes it valuable in creating diverse chemical entities .

Biology

Biological Activity

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its mechanism of action, which may involve the inhibition of specific enzymes or receptors, leading to various biological effects .

Case Study: Anticancer Research

In a study published in the Chemistry and Pharmaceutical Bulletin, researchers explored the compound's efficacy against certain cancer cell lines. The findings suggested that this compound could induce apoptosis in cancer cells through specific pathways .

Medicine

Pharmaceutical Intermediate

The compound is under investigation for its role as an intermediate in drug development. Its unique chemical properties allow it to be modified into various pharmaceutical agents, making it a subject of interest in medicinal chemistry .

Case Study: Drug Discovery

A recent patent application described using this compound as part of a synthetic route for developing EGFR inhibitors for cancer treatment. This highlights its potential utility in creating targeted therapies .

Industry

Specialty Chemicals Production

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for creating tailored chemical products .

Wirkmechanismus

The mechanism of action of tert-butyl 4-bromophenethyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The table below compares tert-butyl 4-bromophenethyl(methyl)carbamate with key analogs based on substituents, molecular properties, and applications:

Biologische Aktivität

Tert-butyl 4-bromophenethyl(methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a tert-butyl group, a bromophenyl moiety, and a carbamate functional group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical biochemical pathways. For instance, it may act as an inhibitor of glycosidases and proteasomes, which are crucial in cellular processes related to cancer progression.

- Cell Membrane Interaction : Its lipophilicity allows it to penetrate cell membranes effectively, potentially leading to cell lysis in bacterial cells.

Biological Activities

Research has highlighted several potential biological activities of this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.

- Anticancer Properties : The ability to inhibit key enzymes involved in cancer cell proliferation has positioned this compound as a potential anticancer agent. Studies have shown that derivatives of similar structures can lead to significant reductions in tumor growth in vitro and in vivo .

Case Studies

- Anticancer Efficacy :

-

Antimicrobial Testing :

- In vitro assays were conducted to evaluate the antimicrobial efficacy against several bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria, suggesting potential for therapeutic applications in treating infections.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound's absorption is influenced by its lipophilicity and solubility, which facilitate passive diffusion across biological membranes.

- Distribution : While specific tissue distribution remains largely uncharacterized, it is expected that once absorbed, the compound distributes throughout the body.

- Metabolism : The metabolism likely involves hydrolysis of protective groups, leading to active metabolites that exert biological effects. Renal excretion is the primary route of elimination .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 4-bromophenethyl(methyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including carbamate formation and bromination. A common approach is to start with a phenethylamine derivative, followed by Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF) . Bromination at the para position may employ N-bromosuccinimide (NBS) with a radical initiator like AIBN in CCl₄. Optimization includes:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : NMR confirms the tert-butyl group (singlet at ~1.4 ppm), bromophenethyl signals (aromatic protons at ~7.3–7.5 ppm), and carbamate NH (if detectable). NMR identifies carbonyl carbons (~155 ppm) and quaternary carbons from the tert-butyl group .

- Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H] for C₁₄H₁₉BrNO₂ requires m/z 320.06) .

- IR : Stretching bands at ~1700 cm (C=O) and ~1250 cm (C-O) confirm carbamate functionality .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-bromination or deprotection) be mitigated during synthesis?

- Byproduct Analysis : Monitor intermediates via TLC or LC-MS to detect over-brominated species (e.g., di-brominated derivatives) or Boc-deprotected amines .

- Reagent Stoichiometry : Use 1.05 equiv. of NBS to limit excess bromination.

- Protecting Group Stability : Avoid acidic conditions post-Boc protection; employ buffered aqueous workups (pH 7–8) to prevent premature deprotection .

Q. What strategies resolve contradictions in reported reaction yields for tert-butyl carbamate derivatives?

Discrepancies often arise from:

- Solvent Purity : Trace water in THF can hydrolyze Boc groups, reducing yields. Use molecular sieves or anhydrous solvents.

- Catalyst Variability : Test alternative catalysts (e.g., DMAP vs. TEA) for Boc protection .

- Scale Effects : Pilot small-scale reactions (<1 mmol) before scaling up. For example, reports a 72% yield using Pd₂(dba)₃/BINAP in toluene, while other methods may vary due to ligand purity .

Q. How does stereochemistry influence the reactivity of this compound in cross-coupling reactions?

The bromine substituent enables Suzuki-Miyaura couplings. Key considerations:

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol (TGA data) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the C-Br bond.

- Hydrolytic Stability : Stable in neutral aqueous buffers (pH 6–8) but degrades in strong acids/bases (e.g., HCl/MeOH cleaves Boc groups) .

Methodological and Analytical Challenges

Q. How can researchers validate the purity of this compound for biological assays?

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities <0.5%.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C 52.36%, H 5.97%, N 4.36%) .

- Chiral Purity : If applicable, employ chiral columns (e.g., Chiralpak IA) to confirm enantiomeric excess .

Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) models transition states for SNAr or coupling reactions.

- Retrosynthetic Software : Tools like Pistachio or Reaxys propose pathways using the compound as a building block .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported biological activity data for analogs of this compound?

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Metabolic Stability : Test stability in liver microsomes to rule out rapid degradation masking activity .

- Structural Confirmation : Re-synthesize disputed analogs and verify structures via X-ray crystallography .

Q. What experimental controls are critical when studying this compound in enzyme inhibition assays?

- Negative Controls : Include Boc-protected amines without the bromophenethyl group.

- Solvent Controls : Account for DMSO effects (<0.1% final concentration).

- Enzyme Batch Consistency : Pre-test enzyme activity with a reference inhibitor (e.g., staurosporine for kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.